1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C16H22BNO3 and a molecular weight of 287.17 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carboxamide group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This reaction is part of larger biochemical pathways, such as the synthesis of complex organic molecules. The downstream effects of these reactions can vary widely, depending on the specific context and the other molecules involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable complexes with various biological targets .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This molecule can be used as a building block in the synthesis of more complex organic molecules. The exact molecular and cellular effects of the compound’s action would depend on the specific context and the other molecules involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Biochemical Analysis
Biochemical Properties
The tetramethyl-1,3,2-dioxaborolane group in 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide can participate in various biochemical reactions . For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts
Cellular Effects
Given its potential to participate in various biochemical reactions, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in borylation and hydroboration reactions , which could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its potential to participate in borylation and hydroboration reactions , it may interact with enzymes or cofactors involved in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a borylation reaction.
Cyclopropanation: The cyclopropane ring is formed by reacting an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar boronic ester group but lacks the cyclopropane and carboxamide groups.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the cyclopropane and carboxamide groups.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar boronic ester group but different heterocyclic structure.
Uniqueness
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide is unique due to the combination of its boronic ester, cyclopropane, and carboxamide groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDPAFCHPDENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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